molecular formula C22H23N3O4S2 B2915324 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 866810-56-2

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2915324
CAS No.: 866810-56-2
M. Wt: 457.56
InChI Key: OXCXLURQXVPJFG-UHFFFAOYSA-N
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Description

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-14(2)16-7-9-18(10-8-16)31(28,29)19-12-23-22(25-21(19)27)30-13-20(26)24-17-6-4-5-15(3)11-17/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCXLURQXVPJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide , also referred to as Hit15 , has garnered attention due to its potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts. This article reviews its biological activity, synthesis, and implications for future research.

Chemical Structure

The structure of Hit15 can be broken down into several functional groups that contribute to its biological activity:

  • Pyrimidine ring : This is critical for its interaction with biological targets.
  • Sulfonyl group : Enhances solubility and may influence the compound's reactivity.
  • Thioether linkage : Potentially involved in the mechanism of action against target enzymes or receptors.

Antiviral Properties

Recent studies have demonstrated that Hit15 exhibits significant antiviral activity. In vitro assays showed that it inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus model. It also suppressed the generation of superoxide anions and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . These findings suggest that Hit15 could be a promising candidate for further development as an antiviral agent, particularly against coronaviruses.

Anti-inflammatory Effects

Hit15 has shown potential in modulating inflammatory responses. The compound's ability to inhibit superoxide anion generation indicates its role in reducing oxidative stress, which is often implicated in inflammatory diseases. This property could make it beneficial in treating conditions exacerbated by inflammation, such as COVID-19 .

Synthesis

The synthesis of Hit15 involves several steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Final coupling with the m-tolyl acetamide to yield the desired product.

This synthetic pathway highlights the versatility of Hit15 and its potential for modification to enhance efficacy or reduce toxicity.

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity Hit15 inhibited viral infection by 43% at 10 μM; IC50 values for superoxide generation and elastase release were 1.43 μM and 1.28 μM respectively .
Inflammation Modulation Demonstrated ability to suppress neutrophil activation, suggesting therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR) Variations in the substituents on the pyrimidine ring can significantly alter biological activity, indicating that further modifications could enhance potency .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding how Hit15 interacts at the molecular level with viral proteins and inflammatory pathways.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential before clinical trials.
  • Analog Development : Synthesizing analogs with varied substituents to optimize activity profiles and reduce potential side effects.

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